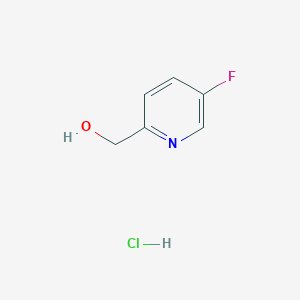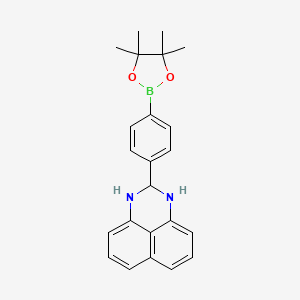
2-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯基)-2,3-二氢-1H- перимидин
描述
The compound is a derivative of perimidine, which is a class of organic compounds. It also contains tetramethyl-1,3,2-dioxaborolane , a boronic ester. Boronic esters are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectroscopy . Density functional theory (DFT) can be used to calculate the molecular structure and compare it with experimental values .
Chemical Reactions Analysis
Boronic esters are significant reaction intermediates in organic synthesis, having many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the refractive index, boiling point, and density can be measured experimentally .
科学研究应用
-
Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Application : This compound is used in the synthesis of various organic compounds due to its boronic acid pinacol ester group .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner under palladium catalysis .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organic compound with the phenyl group of the starting material attached to the new partner .
-
Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
- Application : This compound is likely used in the synthesis of silicon-containing organic compounds .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organosilicon compound with the phenyl group of the starting material attached to the new partner .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a polymerization reaction with a suitable monomer .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new polymer with the arene units of the starting material incorporated into the polymer chain .
-
Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Application : This compound is used in the synthesis of various organic compounds due to its boronic acid pinacol ester group .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner under palladium catalysis .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organic compound with the phenyl group of the starting material attached to the new partner .
-
Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
- Application : This compound is likely used in the synthesis of silicon-containing organic compounds .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organosilicon compound with the phenyl group of the starting material attached to the new partner .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a polymerization reaction with a suitable monomer .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new polymer with the arene units of the starting material incorporated into the polymer chain .
-
Ethyl 2- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Application : This compound is used in the synthesis of various organic compounds due to its boronic acid pinacol ester group .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner under palladium catalysis .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organic compound with the phenyl group of the starting material attached to the new partner .
-
Trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
- Application : This compound is likely used in the synthesis of silicon-containing organic compounds .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a coupling reaction with a suitable partner .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new organosilicon compound with the phenyl group of the starting material attached to the new partner .
-
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application : This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a polymerization reaction with a suitable monomer .
- Results or Outcomes : The outcome of the reaction would depend on the specific reaction conditions and the reaction partners. The product would be a new polymer with the arene units of the starting material incorporated into the polymer chain .
安全和危害
未来方向
属性
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BN2O2/c1-22(2)23(3,4)28-24(27-22)17-13-11-16(12-14-17)21-25-18-9-5-7-15-8-6-10-19(26-21)20(15)18/h5-14,21,25-26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPBPXZGDAAUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-perimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



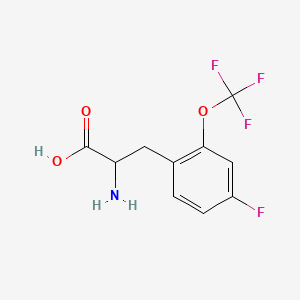
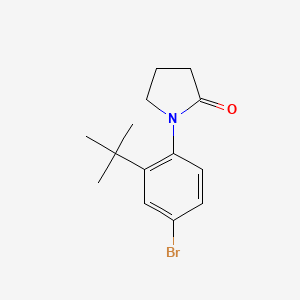
![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)
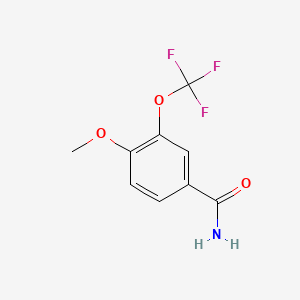
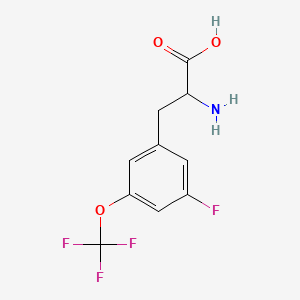
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)
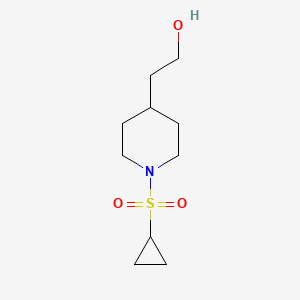
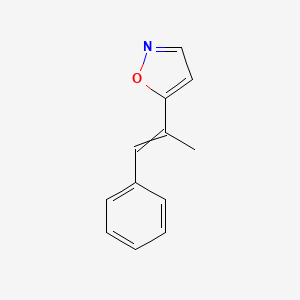
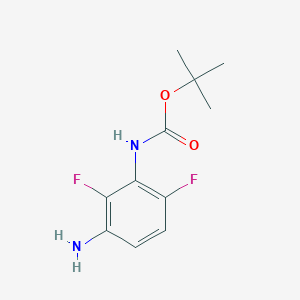
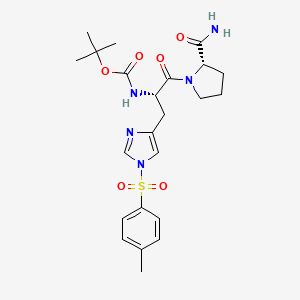
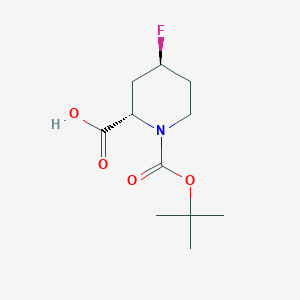
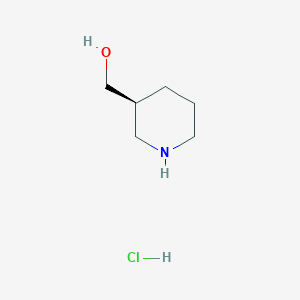
![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)
